5,5'-oxybis[2-(pyrimidin-2-yl)-1H-isoindole-1,3(2H)-dione]
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Overview
Description
5-{[1,3-DIOXO-2-(2-PYRIMIDINYL)-2,3-DIHYDRO-1H-ISOINDOL-5-YL]OXY}-2-(2-PYRIMIDINYL)-1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound featuring multiple heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[1,3-DIOXO-2-(2-PYRIMIDINYL)-2,3-DIHYDRO-1H-ISOINDOL-5-YL]OXY}-2-(2-PYRIMIDINYL)-1H-ISOINDOLE-1,3(2H)-DIONE involves multiple steps, typically starting with the preparation of the pyrimidinyl and isoindole intermediates. These intermediates are then subjected to condensation reactions under controlled conditions to form the final compound. Common reagents used in these reactions include hydrazonoyl halides and alkyl carbothioates .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
5-{[1,3-DIOXO-2-(2-PYRIMIDINYL)-2,3-DIHYDRO-1H-ISOINDOL-5-YL]OXY}-2-(2-PYRIMIDINYL)-1H-ISOINDOLE-1,3(2H)-DIONE undergoes various chemical reactions, including:
Reduction: Reduction reactions can be facilitated by specific reducing agents under controlled conditions.
Substitution: Substitution reactions often involve the replacement of functional groups with other substituents, using reagents like sodium acetate.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, alkyl carbothioates, and sodium acetate. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates and yields.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties.
Scientific Research Applications
5-{[1,3-DIOXO-2-(2-PYRIMIDINYL)-2,3-DIHYDRO-1H-ISOINDOL-5-YL]OXY}-2-(2-PYRIMIDINYL)-1H-ISOINDOLE-1,3(2H)-DIONE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with unique chemical properties.
Mechanism of Action
The mechanism of action of 5-{[1,3-DIOXO-2-(2-PYRIMIDINYL)-2,3-DIHYDRO-1H-ISOINDOL-5-YL]OXY}-2-(2-PYRIMIDINYL)-1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes and biological outcomes .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivative with two chlorine atoms.
2(5H)-Furanone: Oxygen heterocyclic compound with biological activity.
Diethyl pyrrole-2,5-dicarboxylate: Pyrrole derivative with unique structural features.
Uniqueness
5-{[1,3-DIOXO-2-(2-PYRIMIDINYL)-2,3-DIHYDRO-1H-ISOINDOL-5-YL]OXY}-2-(2-PYRIMIDINYL)-1H-ISOINDOLE-1,3(2H)-DIONE is unique due to its complex structure, which combines multiple heterocyclic rings
Properties
Molecular Formula |
C24H12N6O5 |
---|---|
Molecular Weight |
464.4 g/mol |
IUPAC Name |
5-(1,3-dioxo-2-pyrimidin-2-ylisoindol-5-yl)oxy-2-pyrimidin-2-ylisoindole-1,3-dione |
InChI |
InChI=1S/C24H12N6O5/c31-19-15-5-3-13(11-17(15)21(33)29(19)23-25-7-1-8-26-23)35-14-4-6-16-18(12-14)22(34)30(20(16)32)24-27-9-2-10-28-24/h1-12H |
InChI Key |
UETHMVXTSDUSLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC5=C(C=C4)C(=O)N(C5=O)C6=NC=CC=N6 |
Origin of Product |
United States |
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